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molecular formula C9H9F3O3 B092289 Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate CAS No. 17515-73-0

Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate

Cat. No. B092289
M. Wt: 222.16 g/mol
InChI Key: BXGRWYGEMRIAHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06982348B2

Procedure details

To a solution of ethyl 5-methyl-2-(trifluoromethyl)-3-furancarboxylate (25 g, 113 mmol) in ethanol (200 ml) was added 2N aqueous sodium hydroxide solution (61.9 ml, 123.8 mmol) and the mixture was heated under reflux for 45 min. The reaction solution was concentrated, diluted with water (150 ml), and 6N hydrochloric acid was gradually added to adjust to about pH 5. The precipitated crystals were collected by filtration, washed with water to give 5-methyl-2-(trifluoromethyl)-3-furancarboxylic acid (20.5 g, 94%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
61.9 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][C:5]([C:7]([F:10])([F:9])[F:8])=[C:4]([C:11]([O:13]CC)=[O:12])[CH:3]=1.[OH-].[Na+]>C(O)C>[CH3:1][C:2]1[O:6][C:5]([C:7]([F:8])([F:9])[F:10])=[C:4]([C:11]([OH:13])=[O:12])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
CC1=CC(=C(O1)C(F)(F)F)C(=O)OCC
Name
Quantity
61.9 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 45 min
Duration
45 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated
ADDITION
Type
ADDITION
Details
diluted with water (150 ml), and 6N hydrochloric acid
ADDITION
Type
ADDITION
Details
was gradually added
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=C(O1)C(F)(F)F)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 20.5 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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